(1,2,3,4-Tetrahydroquinolin-8-yl)methanamine dihydrochloride
Description
(1,2,3,4-Tetrahydroquinolin-8-yl)methanamine dihydrochloride is an organic compound with the molecular formula C10H16Cl2N2 and a molecular weight of 235.16. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-8-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-7-9-4-1-3-8-5-2-6-12-10(8)9;;/h1,3-4,12H,2,5-7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECGUMWTGMXMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)CN)NC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroquinolin-8-yl)methanamine dihydrochloride typically involves the reduction of quinoline derivatives followed by amination. One common method includes the catalytic hydrogenation of quinoline to produce tetrahydroquinoline, which is then subjected to a Mannich reaction with formaldehyde and ammonium chloride to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a palladium or platinum catalyst at elevated temperatures and pressures .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives.
Reduction: The compound can be reduced further to produce fully saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Saturated amines.
Substitution: N-substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. One study highlighted the compound's ability to affect cell cycle phases and induce mitochondrial membrane depolarization in A2780 ovarian cancer cells, with an IC₅₀ value of 0.6 µM against HCT-116 colon cancer cells .
CXCR4 Antagonism
Another notable application of (1,2,3,4-tetrahydroquinolin-8-yl)methanamine dihydrochloride is its role as a CXCR4 antagonist. The CXCR4 receptor plays a critical role in cancer metastasis and HIV infection. Research has shown that modifications to the tetrahydroquinoline structure can enhance the selectivity and potency of these compounds as CXCR4 inhibitors, making them promising candidates for anti-HIV therapies and cancer treatment .
Drug Development
The unique structural characteristics of this compound allow it to serve as a lead compound in drug development. Its derivatives are being explored for their potential use in treating various diseases:
- Cancer : As mentioned earlier, its derivatives are being investigated for their ability to inhibit tumor growth and metastasis.
- HIV/AIDS : Compounds based on this structure have been identified as potential treatments for HIV by targeting the CXCR4 receptor.
Case Study 1: Antitumor Activity
A study published in Molecules examined several tetrahydroquinoline derivatives for their anticancer effects. The most active compound exhibited a significant reduction in cell viability across multiple cancer cell lines, demonstrating the potential of this scaffold in developing new chemotherapeutic agents .
Case Study 2: CXCR4 Inhibition
Research on the modification of the tetrahydroquinoline scaffold led to the discovery of TIQ-15, a potent CXCR4 inhibitor with an IC₅₀ of 6.25 nM. This compound showed promise not only as an anti-HIV agent but also as a potential treatment for cancers that express the CXCR4 receptor .
Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Inhibits proliferation and induces apoptosis in various cancer cell lines. |
| HIV Treatment | Acts as a CXCR4 antagonist, potentially reducing HIV infection rates and cancer metastasis. |
| Drug Development | Serves as a lead compound for designing novel therapeutic agents targeting specific diseases. |
Mechanism of Action
The mechanism of action of (1,2,3,4-Tetrahydroquinolin-8-yl)methanamine dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in the treatment of neurodegenerative and psychiatric disorders .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline scaffold and exhibits diverse biological activities.
Quinoline: The parent compound from which tetrahydroquinoline derivatives are synthesized.
Isoquinoline: Another related compound with significant biological and chemical importance.
Uniqueness: (1,2,3,4-Tetrahydroquinolin-8-yl)methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity compared to other tetrahydroquinoline derivatives .
Biological Activity
(1,2,3,4-Tetrahydroquinolin-8-yl)methanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and the potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula C₉H₁₂Cl₂N₂ and a molecular weight of 192.11 g/mol. Its structure includes a tetrahydroquinoline moiety, which is significant for its biological activity. The compound is soluble in water, facilitating its use in biological studies.
1. Antitumor Activity
Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit notable antitumor properties. For instance, compounds related to (1,2,3,4-tetrahydroquinolin-8-yl)methanamine have shown efficacy against various cancer cell lines. Notably, certain derivatives have IC50 values lower than those of established chemotherapeutics like Doxorubicin, indicating their potential as effective anticancer agents .
2. Neuroprotective Effects
The ability of (1,2,3,4-tetrahydroquinolin-8-yl)methanamine to cross the blood-brain barrier enhances its potential in neurological research. Preliminary findings suggest that it may exert neuroprotective effects by modulating neurotransmitter systems and inhibiting cholinergic enzymes .
Enzyme Inhibition Studies
Inhibition assays have shown that derivatives can selectively inhibit acetylcholinesterase (AChE), with some compounds exhibiting IC50 values below 15 µM. This selectivity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .
| Compound | AChE IC50 Value (µM) | Selectivity Index |
|---|---|---|
| Compound X | 4.24 | 16.8 |
| Compound Y | <15.26 | N/A |
3. Antimicrobial Activity
There is emerging evidence supporting the antimicrobial properties of tetrahydroquinoline derivatives. These compounds have been tested against a range of bacterial strains with promising results, indicating their potential as new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound interacts with various neurotransmitter receptors in the central nervous system, which may explain its neuroprotective effects.
- Enzyme Inhibition : Its ability to inhibit cholinergic enzymes suggests a mechanism that could be beneficial for cognitive enhancement and neuroprotection.
- Antitumor Mechanisms : The anticancer properties are likely mediated through apoptosis induction and inhibition of cell proliferation pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of tetrahydroquinoline derivatives:
- A study involving synthesized tetrahydroquinoline analogs showed significant antitumor activity in vitro against breast cancer cells.
- Another investigation focused on the neuroprotective effects of these compounds in animal models of Alzheimer's disease, demonstrating improved cognitive function and reduced amyloid plaque formation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
